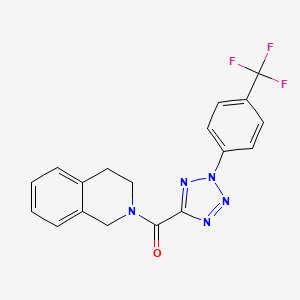

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H14F3N5O and its molecular weight is 373.339. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability, but further studies would be needed to confirm this.

Result of Action

The inhibition of AKR1C3 by this compound can potentially slow down the growth and proliferation of cancer cells, particularly in breast and prostate cancer . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. Starting with the formation of the 3,4-dihydroisoquinoline moiety, commonly through Pictet-Spengler condensation, the compound is further elaborated by introducing the 2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl group via nucleophilic aromatic substitution and tetrazole formation under appropriate conditions (like refluxing in suitable solvents).

Industrial Production Methods: Industrial production may leverage catalytic pathways and streamlined reaction conditions to maximize yield and minimize byproducts. Large-scale syntheses often employ continuous flow chemistry techniques to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation, particularly at the isoquinoline moiety, forming various oxidized derivatives.

Reduction: Reduction reactions can modify the tetrazole or the carbonyl group within the structure.

Substitution: Nucleophilic and electrophilic substitutions are possible, especially on the aromatic ring and the tetrazole.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or chemical reducers like sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or amines for nucleophilic substitution.

Major Products Formed: Depending on the reagents and conditions, products can include oxidized or reduced forms, as well as various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a scaffold in organic synthesis due to its diverse functional groups. It's a building block for more complex molecules.

Biology: Researchers study its effects on biological systems, particularly for its potential bioactivity due to the tetrazole and trifluoromethylphenyl groups.

Medicine: The compound has potential therapeutic applications, particularly in drug design, given its structural features that interact with biological targets.

Industry: Used in material science for designing novel materials due to its complex molecular structure.

Comparison with Similar Compounds

(3,4-Dihydroisoquinolin-2(1H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

(3,4-Dihydroisoquinolin-2(1H)-yl)(2-(4-methylphenyl)-2H-tetrazol-5-yl)methanone

Uniqueness: The presence of the trifluoromethyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone adds unique chemical properties, such as increased lipophilicity and metabolic stability, setting it apart from its analogs.

This compound exemplifies the intricate interplay of chemistry and biology, highlighting its versatility and potential in various fields of scientific research.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O/c19-18(20,21)14-5-7-15(8-6-14)26-23-16(22-24-26)17(27)25-10-9-12-3-1-2-4-13(12)11-25/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBNVCLPDMKDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2487323.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2487335.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![3-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2487337.png)

![10'-ethoxy-1-methyl-4'-(4-methylphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene](/img/structure/B2487340.png)